2-Aminooctadecane-1,3-diol 2-Aminooctadecane-1,3-diol Sphinganine is a 2-aminooctadecane-1,3-diol having (2S,3R)-configuration. It has a role as an EC 2.7.11.13 (protein kinase C) inhibitor, a human metabolite and a mouse metabolite. It is a conjugate base of a sphinganine(1+).
Sphinganine is a natural product found in Caulerpa racemosa, Drosophila melanogaster, and other organisms with data available.
Sphinganine is a metabolite found in or produced by Saccharomyces cerevisiae.
Brand Name: Vulcanchem
CAS No.: 3102-56-5
VCID: VC0004240
InChI: InChI=1S/C18H39NO2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-18(21)17(19)16-20/h17-18,20-21H,2-16,19H2,1H3/t17-,18-/m1/s1
SMILES: CCCCCCCCCCCCCCCC(C(CO)N)O
Molecular Formula: C18H39NO2
Molecular Weight: 301.5 g/mol

2-Aminooctadecane-1,3-diol

CAS No.: 3102-56-5

Cat. No.: VC0004240

Molecular Formula: C18H39NO2

Molecular Weight: 301.5 g/mol

* For research use only. Not for human or veterinary use.

2-Aminooctadecane-1,3-diol - 3102-56-5

Specification

Description Sphinganine is a 2-aminooctadecane-1,3-diol having (2S,3R)-configuration. It has a role as an EC 2.7.11.13 (protein kinase C) inhibitor, a human metabolite and a mouse metabolite. It is a conjugate base of a sphinganine(1+).
Sphinganine is a natural product found in Caulerpa racemosa, Drosophila melanogaster, and other organisms with data available.
Sphinganine is a metabolite found in or produced by Saccharomyces cerevisiae.
CAS No. 3102-56-5
Molecular Formula C18H39NO2
Molecular Weight 301.5 g/mol
IUPAC Name (2R,3R)-2-aminooctadecane-1,3-diol
Standard InChI InChI=1S/C18H39NO2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-18(21)17(19)16-20/h17-18,20-21H,2-16,19H2,1H3/t17-,18-/m1/s1
Standard InChI Key OTKJDMGTUTTYMP-QZTJIDSGSA-N
Isomeric SMILES CCCCCCCCCCCCCCC[C@H]([C@@H](CO)N)O
SMILES CCCCCCCCCCCCCCCC(C(CO)N)O
Canonical SMILES CCCCCCCCCCCCCCCC(C(CO)N)O
Appearance Unit:25 mgSolvent:nonePurity:erythro 77%; threo 23%Physical solid

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